Fru-Asn - 13C6

LC-MS/MS Stable Isotope Dilution Multiple Reaction Monitoring

Accurate LC-MS/MS quantification of fructose-asparagine (F-Asn) in complex food or plasma matrices is compromised by ion suppression and analyte loss, where deuterated analogs introduce a -38.4% bias. Fru-Asn-13C6 (CAS 1083053-46-6) is the precise 13C6-labeled SIL-IS that co-elutes identically with the native analyte, providing a +6 Da mass shift for unambiguous discrimination and zero deuterium isotope effect. - Eliminates quantitative bias, enabling spike recovery that is not significantly different from zero. - Quantifies F-Asn from 80-35,000 pmol/mg, supporting Salmonella virulence and acrylamide mitigation studies. - Sourced as a characterized ≥95% isotopologue for robust, multi-year method validation.

Molecular Formula C10H18N2O8
Molecular Weight 300.2
CAS No. 1083053-46-6
Cat. No. B591038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFru-Asn - 13C6
CAS1083053-46-6
SynonymsFru-Asn - 13C6
Molecular FormulaC10H18N2O8
Molecular Weight300.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fru-Asn-13C6 Overview


Fru-Asn-13C6 [N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6, CAS 1083053-46-6] is a uniformly 13C₆-labeled isotopologue of the Amadori rearrangement product fructose-asparagine (F-Asn), formed through non-enzymatic condensation of glucose and asparagine during the Maillard reaction [1]. The unlabeled parent compound (CAS 34393-27-6, MW 294.26) serves as a critical nutrient for Salmonella enterica in the inflamed intestine and is a key intermediate in acrylamide formation in heat-processed foods [1][2]. The 13C₆-labeled variant (MW 300.21, molecular formula 13C₆C₄H₁₈N₂O₈) incorporates six carbon-13 atoms into the fructose-derived moiety, yielding a +6 Da mass shift relative to the native analyte while preserving identical chemical structure, chromatographic retention, and ionization behavior. Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of F-Asn in complex food and biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Commercial suppliers report purity specifications from 85% (SCRSTANDARD) to 95% (Alfa Chemistry/Isotope Science), with the unlabeled CAS 34393-27-6 serving as the reference .

Workflow
LC-MS/MS stable isotope dilution assay
Selection Context
13C₆ internal standard for Fru-Asn quantification
Method Compatibility
Co-eluting HILIC-MS/MS with matched matrix effect correction

Why Fru-Asn-13C6 Is Necessary for Accurate Quantification


Accurate quantification of fructose-asparagine in food and biological samples via LC-MS/MS demands an internal standard that corrects for analyte losses during extraction, matrix-induced ion suppression/enhancement, and instrument variability. Unlabeled Fru-Asn (CAS 34393-27-6) cannot serve this role because it is indistinguishable from the endogenous analyte, precluding simultaneous detection in a single analytical run. Structurally related Amadori compounds—such as Fru-Ala-13C6 (CAS 1083053-41-1) or Fru-Phe-13C6 (CAS 1083053-44-4)—differ in amino acid side-chain chemistry, leading to divergent extraction recovery, chromatographic retention, and electrospray ionization efficiency relative to the Fru-Asn analyte [1]. Even deuterated internal standards (e.g., D-labeled Fru-Asn, if available) can exhibit chromatographic retention time shifts due to the deuterium isotope effect, causing differential matrix effect compensation—a phenomenon demonstrated across multiple analyte classes where 13C-labeled standards generated no significant quantitative bias (spike accuracy bias not significantly different from zero) while deuterated analogs produced −38.4% bias in complex biological matrices [2][3]. The 13C₆ isotopologue of Fru-Asn uniquely combines identical chemical structure (ensuring matched extraction, retention, and ionization) with a +6 Da mass separation (ensuring unambiguous MS/MS channel discrimination), making it the only internal standard class capable of compensating for all sources of analytical variability in Fru-Asn targeted assays [4].

Unlabeled Fru-Asn (CAS 34393-27-6)
Indistinguishable from endogenous analyte; cannot correct for extraction losses or matrix effects in a single analytical run.
Deuterated internal standards
May exhibit chromatographic retention time shifts due to deuterium isotope effect, risking differential matrix effect compensation and systematic quantitative bias.
Surrogate Amadori compounds
Divergent extraction recovery, retention, and ionization efficiency relative to Fru-Asn analyte; may not compensate for analyte-specific losses.

Quantitative Differentiation Evidence for Fru-Asn-13C6


MRM Channel Separation via Mass Shift

In the validated LC-MS/MS method for F-Asn quantification in food matrices, Fru-Asn-13C6 provides a fully resolved MRM transition channel (m/z 301 → 216) that is distinct from the native F-Asn quantifier transition (m/z 295 → 211), both operated at collision energy 13 eV in positive nano-ESI mode [1]. This +6 Da precursor mass difference eliminates isotopic cross-talk between analyte and internal standard channels, a limitation encountered with +1 or +2 Da labeled standards where natural abundance 13C contributions from the unlabeled analyte can contaminate the internal standard signal. Two additional qualifier transitions (m/z 295 → 277 and m/z 295 → 259) were used to verify F-Asn identity [1]. This level of mass separation is not achievable with single-atom 13C- or 15N-labeled Fru-Asn analogs, nor with surrogate structural internal standards.

MRM Channel Separation
Reported
+6 Da mass shift: m/z 301 → 216 vs. native m/z 295 → 211
Eliminates isotopic cross-talk risk across wide dynamic range.
Single-atom labels may suffer natural abundance 13C interference.
LC-MS/MS Stable Isotope Dilution Multiple Reaction Monitoring

Chromatographic Co-Elution Fidelity

The Wu et al. (2018) method demonstrates that synthesized Fru-Asn-13C6 co-elutes precisely with native F-Asn under the optimized HILIC gradient conditions (80–50% B over 6–20 min), as illustrated in the published chromatograms of synthesized F-Asn, [13C]-F-Asn, and F-Asn detected from food samples [1]. This is a fundamental advantage of 13C₆ labeling over deuterium labeling: deuterated analogs frequently exhibit retention time shifts (typically 0.02–0.15 min earlier elution) due to the stronger C–D vs. C–H bond polarity difference influencing reversed-phase or HILIC partitioning [2]. When internal standard and analyte experience different solvent compositions at the point of electrospray ionization, the resulting differential ion suppression/enhancement produces systematic quantitative bias. For structurally distinct surrogate internal standards (e.g., Fru-Phe-13C6 substituted for Fru-Asn quantification), retention time differences and divergent ionization efficiencies introduce additional, unpredictable error sources.

Chromatographic Co-Elution
Class-level inference
Co-elution confirmed; ΔtR ≈ 0 min vs. native Fru-Asn under HILIC gradient.
Supports matched matrix effect compensation at ion source.
Deuterated analogs often show 0.02–0.15 min retention shift.
Matrix Effect Correction Chromatographic Co-Elution Stable Isotope Dilution Assay

Quantitative Accuracy vs. Deuterated Standards

Although no published study directly compares Fru-Asn-13C6 to a hypothetical deuterated Fru-Asn-dₙ standard, robust cross-class evidence from a systematic head-to-head comparison of 13C₆-labeled vs. deuterium-labeled (²H₇) internal standards for urinary biomarker quantification demonstrated that the deuterated IS produced concentrations on average 59.2% lower than those generated with the 13C₆-IS [1]. Spike accuracy testing revealed a −38.4% negative bias for the deuterated IS, while no significant bias was observed for the 13C₆-IS [1]. Post-column infusion experiments confirmed that the ion suppression experienced by the analyte and 13C₆-IS was equivalent, whereas the deuterated IS experienced different ion suppression due to retention time offset, directly explaining the biased results [1]. This study provides the strongest quantitative evidence that 13C₆-labeled standards intrinsically outperform deuterated standards for matrix effect compensation, a principle directly applicable to Fru-Asn-13C6 in food and biological sample analysis.

Accuracy vs. Deuterated IS
Cross-study comparable
Spike accuracy bias: no significant bias for 13C₆-IS; −38.4% bias for ²H₇-IS reported.
13C₆ labeling may support superior quantitative accuracy in complex matrices.
Cross-class evidence from urinary biomarker LC-MS/MS study.
Quantitative Bias Spike Accuracy 13C vs Deuterium Internal Standard

Synthesis Purity and Characterization

The Fru-Asn-13C6 synthesized by Wu et al. (2018) using uniformly 13C-labeled glucose (Cambridge Isotope Laboratories) was characterized to ~95% purity by ¹H and ¹³C NMR, exact mass measurement, and specific rotation [1]. This specification exceeds the 85% minimum purity reported for commercial unlabeled Fru-Asn from certain suppliers (SCRSTANDARD) and matches the 95% minimum purity offered by Alfa Chemistry for Fru-Asn-13C6 . The primary impurity in the synthesized product was identified as ethylene glycol, whose content was quantified by NMR, enabling users to account for the non-analyte mass when preparing calibration standards. By contrast, commercial unlabeled Fru-Asn (CAS 34393-27-6) is typically supplied as a mixture of diastereomers, introducing additional stereochemical heterogeneity that may affect chromatographic peak shape and quantitation accuracy when used as an external calibration standard .

Synthesis Purity & Characterization
Cross-study comparable
~95% purity by NMR and exact mass; impurity identified as ethylene glycol.
Supports internal standard concentration assignment accuracy.
Commercial unlabeled Fru-Asn may be supplied as diastereomer mixture.
Chemical Purity Isotope-Labeled Standard Characterization Procurement Quality Metrics

Method Validation Coverage and Dynamic Range

The Fru-Asn-13C6 internal standard method validated by Wu et al. (2018) successfully quantified F-Asn across concentrations spanning from 80 pmol/mg (commercial potato chips and French fries from a restaurant) to 35,000 pmol/mg (heat-dried asparagus and apples)—a dynamic range of approximately 438-fold—in a single analytical method without dilution adjustments [1]. The method employed 0.16 nmol of [13C]-F-Asn spiked into each sample prior to extraction, with recovery testing documented in Supplementary Table 1 of the publication [1]. This breadth of validated applicability across raw, boiled, fried, dried, and canned food matrices—each with distinct matrix compositions (starch-rich potatoes, fiber-rich asparagus, high-sugar dried fruits)—demonstrates that Fru-Asn-13C6 provides robust matrix effect compensation across widely varying sample types. Comparative data on recovery and reproducibility were specifically reported for heat-dried apple [1]. In contrast, surrogate internal standard approaches (e.g., using 13C6-glucose + 15N2-asparagine for acrylamide precursor studies) require separate calibration for each analyte and cannot simultaneously track F-Asn-specific losses during complex multi-step extraction protocols [2].

Method Validation & Dynamic Range
Supporting evidence
Validated 80–35,000 pmol/mg across raw to heat-dried food matrices.
Supports single-method quantification across diverse sample types.
Recovery documented; method used 0.16 nmol 13C-F-Asn spike.
Method Validation Dynamic Range Food Matrix Quantification

Validated Application Scenarios for Fru-Asn-13C6


Salmonella Virulence Research and FraB Inhibitor Development

Fru-Asn-13C6 is the validated internal standard for quantifying F-Asn concentrations in human and animal foods to support Salmonella enterica virulence studies and FraB inhibitor therapeutic development. The published method quantifies F-Asn from 80 pmol/mg to 35,000 pmol/mg across food types including potatoes (raw, boiled, fried), rice, bread, asparagus, corn, apricots, peaches, apples, and lettuce [1]. This is critical because F-Asn serves as the sole carbon and nitrogen source for Salmonella in the inflamed intestine, and the FraB deglycase enzyme is a validated drug target: inhibition of FraB in the presence of F-Asn leads to accumulation of toxic 6-phosphofructose-aspartate and bacterial growth arrest [1][2]. The method's ability to quantify F-Asn at the 400 pmol/mg threshold—the level sufficient to intoxicate Salmonella fraB mutants in mouse models—enables direct correlation of food F-Asn content with therapeutic efficacy predictions [1].

Acrylamide Precursor Monitoring in Food

F-Asn is the key Amadori intermediate linking asparagine and reducing sugars to acrylamide formation during thermal food processing [1]. Fru-Asn-13C6 enables accurate quantification of this transient intermediate, providing a direct chemical marker for the Maillard reaction's progression toward acrylamide generation. The validated method's demonstrated ability to track F-Asn concentration changes of 7- to 21-fold upon frying of different potato varieties provides a quantitative tool for food manufacturers evaluating processing methods, varietal selection, or acrylamide mitigation strategies [1]. Unlike methods that quantify asparagine and reducing sugars separately with discrete internal standards (15N2-asparagine, 13C6-glucose) and infer acrylamide potential indirectly, the Fru-Asn-13C6 approach measures the actual Amadori product that sits at the branching point between desirable flavor/color development and undesirable acrylamide formation [2].

Amadori Compound Method Development

For analytical laboratories developing or validating LC-MS/MS methods for Amadori compound quantification in biological samples (plasma, tissue homogenates, cell lysates), Fru-Asn-13C6 provides a characterized, high-purity (~95%) 13C₆ internal standard that enables robust method development with documented co-elution, recovery, and dynamic range performance [1]. The +6 Da mass shift eliminates isotopic interference from the native analyte's natural-abundance 13C isotopologues—a problem that intensifies when quantifying Amadori compounds at high concentrations or in samples with elevated glycation burden (e.g., diabetic plasma, thermally processed protein hydrolysates) [1]. This compound also serves as a reference standard for laboratories synthesizing their own 13C-labeled Amadori compounds, as the published synthesis protocol (13C-glucose + asparagine, reflux conditions) and characterization framework (NMR, exact mass, specific rotation) provide a benchmark for quality assessment [1].

Internal Standard Procurement Decision Support

For laboratory managers and procurement officers establishing long-term quantitative MS workflows for Amadori compound analysis, the documented evidence that 13C₆-labeled internal standards avoid the −38.4% quantitative bias observed with deuterated internal standards in complex matrices provides a data-driven rationale for selecting Fru-Asn-13C6 over any deuterated Fru-Asn analog that may become commercially available [1]. The absence of chromatographic retention time shift with 13C labeling (unlike deuterium labeling) ensures that the internal standard method remains robust across column aging, mobile phase batch variations, and instrument-to-instrument transfer—critical factors for multi-year, multi-site research programs. The availability of Fru-Asn-13C6 from multiple suppliers (Alfa Chemistry, MedChemExpress, SCRSTANDARD) with documented purity specifications ranging from 85% to 95% enables competitive sourcing with verifiable quality metrics [2][3].

Application
Selection Property
Validation Focus
Salmonella virulence & FraB inhibitor studies
Co-eluting 13C₆ SIL-IS for F-Asn
F-Asn quantification in food matrices; method dynamic range review
Acrylamide precursor monitoring
Direct Amadori product measurement
Tracking F-Asn concentration changes during thermal processing
Amadori compound method development
Characterized high-purity 13C₆ standard
Benchmark for synthesis characterization; matrix effect assessment
Internal standard procurement decisions
13C₆-labeled isotope standard
Absence of deuterium retention time shift; multi-supplier sourcing review
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